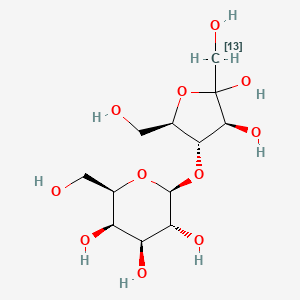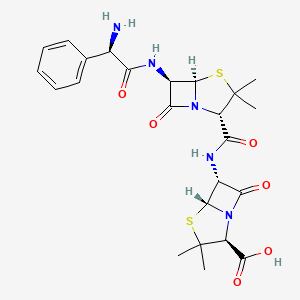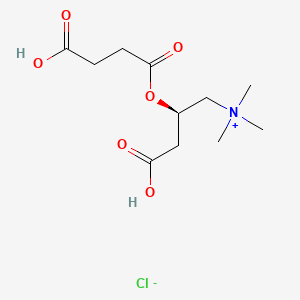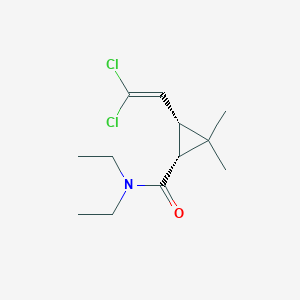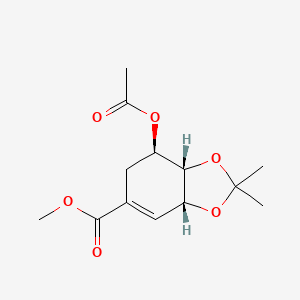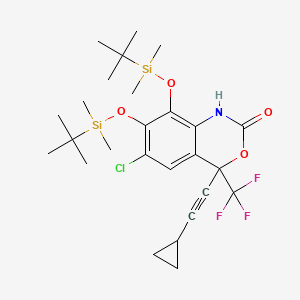
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) is a chemical compound that serves as an intermediate in the synthesis of rac-7,8 Dihydroxy Efavirenz, a metabolite of (S)-Efavirenz. (S)-Efavirenz is a nonnucleoside HIV-1 reverse transcriptase inhibitor, widely used in the treatment of HIV/AIDS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction typically requires the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds efficiently at room temperature, resulting in high yields of the silylated product .
Industrial Production Methods
Industrial production of this compound) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride) can be used to replace silyl groups.
Major Products
The major products formed from these reactions include various silyl ethers, alcohols, ketones, and aldehydes, depending on the reaction conditions and reagents used .
Scientific Research Applications
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the protection of hydroxyl groups during multi-step syntheses.
Biology: The compound is studied for its role in the metabolism of Efavirenz and its potential effects on biological systems.
Medicine: Research focuses on its potential use in developing new HIV treatments and understanding the pharmacokinetics of Efavirenz.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) involves its role as an intermediate in the synthesis of Efavirenz metabolites. Efavirenz exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1, preventing the replication of the virus. The silylation of hydroxyl groups protects them during chemical reactions, allowing for the selective synthesis of desired products.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for silylation of hydroxyl groups.
3-(tert-Butyldimethylsiloxy)propionaldehyde: Another silylated compound used in organic synthesis.
{8-[(tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid: Used in the synthesis of boronic acid derivatives.
Uniqueness
7,8-bis((tert-Butyldimethylsilyl)oxy Efavirenz) is unique due to its specific role in the synthesis of Efavirenz metabolites, which are crucial for HIV treatment. Its stability and reactivity make it an essential intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C26H37ClF3NO4Si2 |
|---|---|
Molecular Weight |
576.2 g/mol |
IUPAC Name |
7,8-bis[[tert-butyl(dimethyl)silyl]oxy]-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C26H37ClF3NO4Si2/c1-23(2,3)36(7,8)34-20-18(27)15-17-19(21(20)35-37(9,10)24(4,5)6)31-22(32)33-25(17,26(28,29)30)14-13-16-11-12-16/h15-16H,11-12H2,1-10H3,(H,31,32) |
InChI Key |
PGUZLXRFHGUCHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C2C(=C1O[Si](C)(C)C(C)(C)C)NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


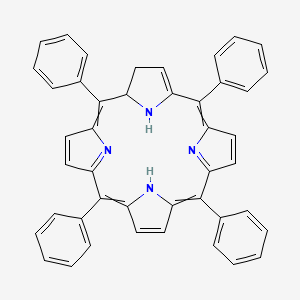
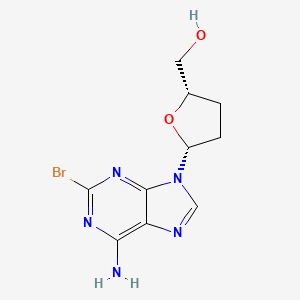
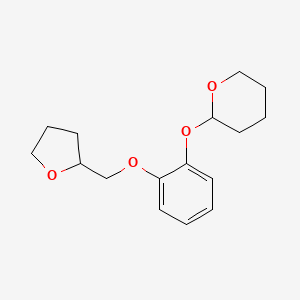


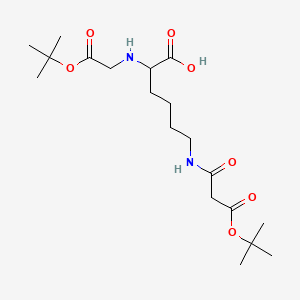
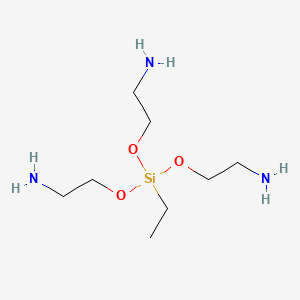
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)
